molecular formula C31H52 B1611701 (5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene CAS No. 80923-99-5

(5Ar,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene

Cat. No.: B1611701
CAS No.: 80923-99-5
M. Wt: 424.7 g/mol
InChI Key: YURIAGLGTNUPAE-PGVSLFDPSA-N
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Description

This compound is a highly substituted triterpenoid belonging to the cyclopenta[a]chrysene family, characterized by a tetracyclic core with six methyl groups and a branched (2R)-butan-2-yl substituent at position 3. Its stereochemistry and substituent arrangement distinguish it from related natural and synthetic triterpenoids. The compound’s structural complexity arises from its fused cyclopentane and chrysene systems, which adopt specific puckered conformations influenced by steric and electronic factors .

Properties

IUPAC Name

(5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-1,2,4,5,6,7,7a,9,10,11,11b,12,13,13a-tetradecahydrocyclopenta[a]chrysene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H52/c1-9-21(2)22-13-18-28(5)23(22)14-19-30(7)25(28)11-12-26-29(6)17-10-16-27(3,4)24(29)15-20-31(26,30)8/h21,24-26H,9-20H2,1-8H3/t21-,24+,25-,26-,28+,29+,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YURIAGLGTNUPAE-PGVSLFDPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C2CCC3(C(C2(CC1)C)CCC4C3(CCC5C4(CCCC5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)C1=C2CC[C@@]3([C@@H]([C@]2(CC1)C)CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CCCC5(C)C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H52
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80583669
Record name (5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-Butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-2,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

424.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

80923-99-5
Record name (5aR,5bR,7aS,11aS,11bR,13aS,13bR)-3-[(2R)-Butan-2-yl]-5a,5b,8,8,11a,13b-hexamethyl-2,4,5,5a,5b,6,7,7a,8,9,10,11,11a,11b,12,13,13a,13b-octadecahydro-1H-cyclopenta[a]chrysene (non-preferred name)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80583669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

The compound is a polycyclic aromatic hydrocarbon (PAH) with a complex structure that may influence its biological activity. PAHs are known for their potential carcinogenic properties due to their ability to form DNA adducts through metabolic activation. This article explores the biological activity of this specific compound by examining its metabolic pathways, cytotoxicity, and potential genotoxic effects.

Metabolism and Activation

The metabolism of PAHs typically involves cytochrome P450 enzymes (CYPs), particularly CYP1A1 and CYP1B1. These enzymes catalyze the oxidation of PAHs into reactive metabolites that can bind to DNA and potentially lead to mutations. The specific compound's structure suggests it may undergo similar metabolic transformations.

Table 1: Metabolic Pathways of PAHs

PathwayEnzymes InvolvedProducts
CYP1A1/1B1/EH PathwayCYP1A1, CYP1B1Diol-epoxides
CYP Peroxidase PathwayVarious CYPsRadical cations
Aldo-Keto ReductasesAKR familyPhenolic metabolites

Cytotoxicity Studies

Cytotoxicity assays are essential for evaluating the potential harmful effects of compounds on cell viability. In studies involving PAHs like dibenzo[c,p]chrysene (DBC), concentrations as high as 4.5 μM showed no significant cytotoxic effects on MCF-7 human mammary carcinoma cells. However, lower levels of DNA adducts were observed when treated with DBC compared to its more reactive metabolites.

Case Study: Dibenzo[c,p]chrysene (DBC)

  • Cell Line : MCF-7
  • Concentration Range : 0.75–4.5 μM
  • Results : No significant decrease in cell viability; low levels of DNA adduct formation (0.6 pmol/mg DNA) were detected.

Genotoxicity and DNA Adduct Formation

The formation of DNA adducts is a critical factor in assessing the genotoxic potential of PAHs. The compound's structural features may allow it to form diol-epoxide metabolites that are known to be highly genotoxic. Studies have shown that while the parent compound may not be significantly genotoxic itself, its metabolites can lead to substantial DNA damage.

Table 2: Genotoxicity of PAH Metabolites

CompoundType of AdductLevel Detected (pmol/mg DNA)
DBCLow levels0.6
Anti-DBC-1,2-diolHigh levels33
Anti-DBC-11,12-diolHigh levels51

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues in the Cyclopenta[a]chrysene Family

Compound Name Core Structure Key Substituents Functional Groups Molecular Features Reference
Target Compound Cyclopenta[a]chrysene 3-[(2R)-butan-2-yl]; 5a,5b,8,8,11a,13b-hexamethyl Alkyl branches Branched alkyl chain enhances lipophilicity; hexamethyl groups stabilize conformation.
Diploptene Cyclopenta[a]chrysene 3-prop-1-en-2-yl; 5a,5b,8,8,11a,13b-hexamethyl Alkene Prop-1-en-2-yl group introduces unsaturation, potentially increasing reactivity.
((1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-Acetoxy...methyl 2-bromo-3-methylbenzoate) Cyclopenta[a]chrysene 9-acetoxy; 2-bromo-3-methylbenzoate Ester, Halogen Bromine and ester groups increase molecular weight and polarity; may enhance binding specificity.
Methyl (3Z,3aR,5aR,5bS,7aS,11aS,13aR,13bR)-3-(hydroxyimino)-...carboxylate Cyclopenta[a]chrysene 3-(hydroxyimino); carboxylate Oxime, Carboxylic acid methyl ester Polar functional groups improve solubility; oxime moiety may confer metal-chelating properties.

Key Structural and Functional Differences

Substituent Effects: The target compound’s (2R)-butan-2-yl group contributes to lipophilicity, favoring membrane permeability, whereas the oxime and carboxylate groups in ’s compound enhance water solubility .

Conformational Stability :

  • The hexamethyl configuration in both the target compound and Diploptene stabilizes the cyclopenta[a]chrysene core via steric hindrance, reducing ring puckering variability compared to less-substituted analogs .

The acetoxy and bromo groups in ’s compound may confer cytotoxicity, aligning with findings on ferroptosis-inducing compounds in oral cancer models .

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